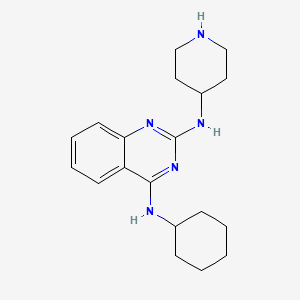
G|Aq/11 protein-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G|Aq/11 protein-IN-1 is a selective inhibitor of the G alpha q and G alpha 11 proteins, which are part of the G protein-coupled receptor (GPCR) signaling pathway. These proteins play a crucial role in various cellular processes, including signal transduction, cell growth, and differentiation. The inhibition of G alpha q and G alpha 11 proteins has significant therapeutic potential, particularly in the treatment of cardiovascular diseases, cancer, and other conditions where GPCR signaling is dysregulated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of G|Aq/11 protein-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that confer selectivity and potency. The synthetic route typically includes:
Formation of the core structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques such as condensation reactions, cyclization, and coupling reactions.
Functional group modification: Specific functional groups are introduced to enhance the compound’s selectivity and potency. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Process optimization: Fine-tuning reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
G|Aq/11 protein-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired modification but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand structure-activity relationships and to identify more potent and selective inhibitors.
Aplicaciones Científicas De Investigación
G|Aq/11 protein-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study GPCR signaling pathways and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cellular and molecular biology research to investigate the role of G alpha q and G alpha 11 proteins in various cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated GPCR signaling, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GPCR signaling pathways.
Mecanismo De Acción
G|Aq/11 protein-IN-1 exerts its effects by selectively inhibiting the G alpha q and G alpha 11 proteins. These proteins are part of the GPCR signaling pathway, which is activated by the binding of ligands to GPCRs on the cell surface. Upon activation, G alpha q and G alpha 11 proteins activate downstream effectors, such as phospholipase C beta, leading to the production of second messengers like inositol trisphosphate and diacylglycerol. By inhibiting G alpha q and G alpha 11 proteins, this compound disrupts this signaling cascade, thereby modulating cellular responses and potentially providing therapeutic benefits .
Comparación Con Compuestos Similares
G|Aq/11 protein-IN-1 is unique in its selectivity for G alpha q and G alpha 11 proteins. Similar compounds include:
YM-254890: A potent inhibitor of G alpha q signaling pathways, known for its antiplatelet and antithrombotic effects.
Compared to these compounds, this compound may offer distinct advantages in terms of selectivity, potency, and therapeutic potential, making it a valuable tool for scientific research and drug development.
Propiedades
Fórmula molecular |
C19H27N5 |
|---|---|
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
4-N-cyclohexyl-2-N-piperidin-4-ylquinazoline-2,4-diamine |
InChI |
InChI=1S/C19H27N5/c1-2-6-14(7-3-1)21-18-16-8-4-5-9-17(16)23-19(24-18)22-15-10-12-20-13-11-15/h4-5,8-9,14-15,20H,1-3,6-7,10-13H2,(H2,21,22,23,24) |
Clave InChI |
GNRIOPJKGQXDIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)NC4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


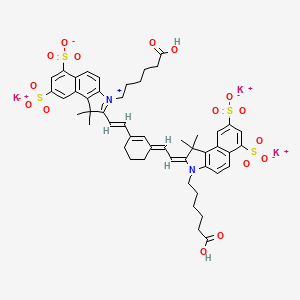

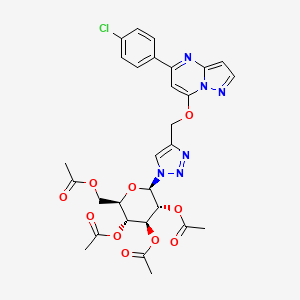
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
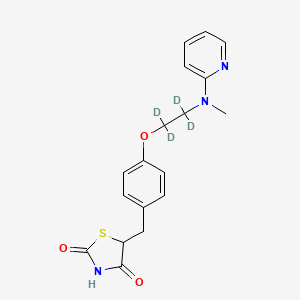
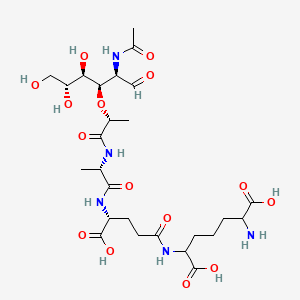

![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
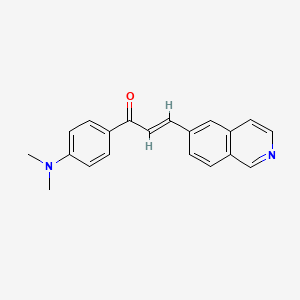
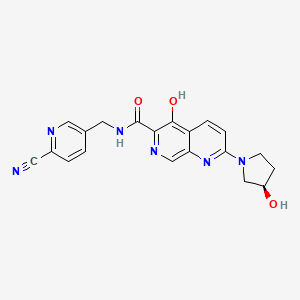
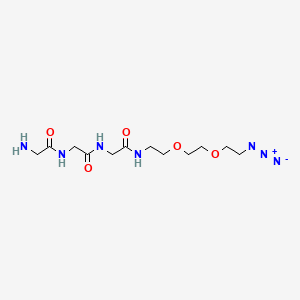
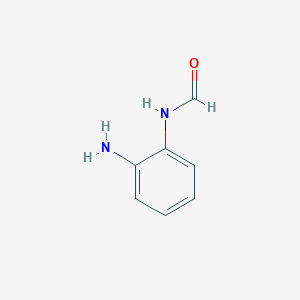
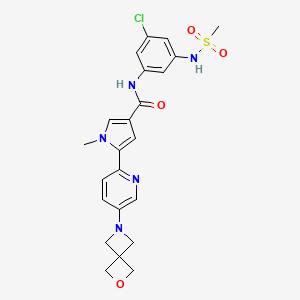
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
